REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8].[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1B(O)O)([O-:11])=[O:10].C([O-])(O)=O.[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8])([O-:11])=[O:10] |f:2.3,^1:35,37,56,75|
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)C=O
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
936 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 5 hrs
|
Duration
|
5 h
|
Type
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CUSTOM
|
Details
|
the solvent was partially removed under reduced pressure
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with ethyl acetate (4×100 ml)
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Type
|
WASH
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Details
|
The combined organic layer was washed with a saturated solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The mixture was chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=C(SC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |